molecular formula C6H4BrN3 B1523243 3-Bromopyrazolo[1,5-B]pyridazine CAS No. 1137949-68-8

3-Bromopyrazolo[1,5-B]pyridazine

Cat. No.: B1523243
CAS No.: 1137949-68-8
M. Wt: 198.02 g/mol
InChI Key: KJJXLSMSVBLMDA-UHFFFAOYSA-N
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Description

3-Bromopyrazolo[1,5-B]pyridazine is a useful research compound. Its molecular formula is C6H4BrN3 and its molecular weight is 198.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromopyrazolo[1,5-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-5-4-9-10-6(5)2-1-3-8-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJJXLSMSVBLMDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2N=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Significance of Pyrazolo 1,5 B Pyridazine Scaffolds in Heterocyclic Medicinal Chemistry

The pyrazolo[1,5-b]pyridazine (B1603340) core is a fused bicyclic heterocycle that has captured the attention of medicinal chemists due to its structural rigidity and versatile chemical handles, which allow for extensive functionalization. This scaffold is considered a "privileged structure," a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. nih.govmedchemexpress.com The inherent properties of the pyridazine (B1198779) ring, such as its high dipole moment and capacity for hydrogen bonding, contribute significantly to its ability to interact with biological targets. nih.gov

Derivatives of pyrazolo[1,5-b]pyridazine have been investigated for a multitude of therapeutic applications, including their potential as:

Kinase inhibitors: The pyrazolo[1,5-b]pyridazine core has been associated with the inhibition of various kinases, a critical strategy in the development of anticancer drugs. ontosight.airesearchgate.net

Anti-inflammatory agents: Certain derivatives have shown promising anti-inflammatory properties in preclinical studies. ontosight.aisemanticscholar.org

Antimicrobial agents: The scaffold has been explored for its potential to combat bacterial and fungal infections. ontosight.aisemanticscholar.org

Central Nervous System (CNS) agents: Some related pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been investigated for their effects on the CNS, including anxiolytic and sedative properties. nih.govrsc.org

The strategic placement of a bromine atom at the 3-position of the pyrazolo[1,5-b]pyridazine scaffold, creating 3-Bromopyrazolo[1,5-b]pyridazine, provides a key reactive site for further chemical modifications, making it an invaluable intermediate in the synthesis of diverse and complex molecules.

Current Research Paradigms and Methodologies in Pyrazolo 1,5 B Pyridazine Derivative Development

Direct Bromination Approaches to Pyrazolo[1,5-b]pyridazine

Direct bromination of the pre-formed pyrazolo[1,5-b]pyridazine ring system offers a straightforward route to the 3-bromo derivative. These methods often employ electrophilic bromine sources and can be tuned to achieve regioselectivity.

Regioselective Decarboxylative Bromination Strategies

While specific examples of regioselective decarboxylative bromination to yield this compound are not extensively detailed in the provided search results, the analogous regioselective halogenation of similar fused pyrazole (B372694) systems, such as pyrazolo[1,5-a]pyrimidines, has been successfully achieved. nih.gov This suggests the potential for applying similar methodologies. For instance, a protocol using potassium bromide and a hypervalent iodine(III) reagent like PIDA (phenyliodine diacetate) in an aqueous medium has proven effective for the C3-bromination of pyrazolo[1,5-a]pyrimidines. nih.gov This method is noted for its mild, environmentally friendly conditions and high yields. nih.gov The reaction proceeds with excellent regioselectivity, exclusively targeting the C3 position. nih.gov

Oxidative Halogenation in Fused Pyrazole Systems

Oxidative halogenation presents a powerful tool for the direct introduction of a halogen atom onto the pyrazolo[1,5-b]pyridazine core. A one-pot methodology has been developed for the synthesis of 3-halo-pyrazolo[1,5-a]pyrimidine derivatives, which could be adapted for pyrazolo[1,5-b]pyridazines. This involves a three-component reaction of aminopyrazoles, enaminones (or chalcones), and a sodium halide in the presence of potassium persulfate (K₂S₂O₈) as an oxidant in an aqueous medium. nih.govnih.gov The reaction cascade involves cyclization followed by oxidative halogenation. nih.govnih.gov This approach is attractive due to its operational simplicity, use of environmentally benign reagents, and broad functional group tolerance. nih.gov Another green approach involves the electrochemical oxidative halogenation of pyrazolones, which proceeds without the need for metals or external oxidants. rsc.org

Table 1: Comparison of Oxidative Halogenation Methods for Fused Pyrazole Systems
MethodHalogen SourceOxidantKey FeaturesReference
Three-component reactionNaX (X = I, Br, Cl)K₂S₂O₈One-pot synthesis, aqueous medium, applicable to various substrates. nih.govnih.gov
ElectrochemicalNot specified (likely halide salt)Electrochemical oxidationMetal-free, external oxidant-free, environmentally friendly. rsc.org
Hypervalent iodine reagentKX (X = Br)PIDAMild conditions, high regioselectivity for C3 position, aqueous solvent. nih.gov

Cyclization Strategies for the Pyrazolo[1,5-b]pyridazine Core Construction

Building the pyrazolo[1,5-b]pyridazine core through cyclization reactions is a versatile and widely employed strategy. These methods often involve the reaction of a hydrazine (B178648) derivative with a suitable biselectrophilic partner.

Cyclocondensation Reactions Involving Hydrazine Derivatives and Carbonyl Compounds

The condensation of hydrazine derivatives with 1,3-dicarbonyl compounds or their synthetic equivalents is a classic and effective method for constructing the pyrazole ring, which is a key component of the pyrazolo[1,5-b]pyridazine system. nih.govbeilstein-journals.org The reaction between a hydrazine and an α,β-unsaturated ketone typically yields a pyrazoline, which can then be oxidized to the corresponding pyrazole. nih.gov The regioselectivity of this reaction can be an issue, sometimes leading to a mixture of isomers. nih.gov

A notable example involves the reaction of an N-aminopyridazinium salt with an ethanone (B97240) derivative. This process, which can be followed by oxidation, leads to the formation of the pyrazolo[1,5-b]pyridazine ring system. google.com

1,3-Dipolar Cycloaddition Reactions (e.g., Huisgen Cycloaddition)

The 1,3-dipolar cycloaddition, often referred to as the Huisgen cycloaddition, is a powerful tool for the construction of five-membered heterocyclic rings. wikipedia.org In the context of pyrazolo[1,5-b]pyridazine synthesis, this reaction can involve the in-situ generation of a 1-aminopyridizinium ion, which then undergoes a [3+2] cycloaddition with a suitable dipolarophile, such as an alkyne. researchgate.netcsic.es For example, pyridazine (B1198779) can be reacted with hydroxylamine-O-sulfonic acid (HOSA) to generate the 1-aminopyridizinium ion, which then reacts with an alkyne to form the pyrazolo[1,5-b]pyridazine core. researchgate.net This method allows for the introduction of various substituents onto the heterocyclic framework.

Reactions with 1,3-Biselectrophilic Systems (e.g., β-Dicarbonyl Compounds, Enaminones)

The reaction of aminopyrazoles with 1,3-biselectrophilic systems is a common strategy for constructing fused pyrimidine (B1678525) rings, leading to structures like pyrazolo[1,5-a]pyrimidines. nih.govmdpi.com This approach can be conceptually extended to the synthesis of pyrazolo[1,5-b]pyridazines. For instance, the reaction of an appropriate amino-substituted pyrazole with a β-dicarbonyl compound or an enaminone can lead to the formation of the pyridazine ring fused to the pyrazole. nih.govacs.org The reaction conditions often involve heating in a suitable solvent, sometimes with an acid or base catalyst. mdpi.comacs.org The use of enaminones in these cyclization reactions has been shown to be particularly effective. nih.gov

Table 2: Cyclization Strategies for Pyrazolo[1,5-b]pyridazine Core Synthesis
StrategyKey ReactantsReaction TypeKey FeaturesReference
CyclocondensationHydrazine derivative, Carbonyl compound (e.g., ethanone)Condensation followed by cyclization and oxidationVersatile, allows for various substitutions. nih.govgoogle.com
1,3-Dipolar CycloadditionN-aminopyridizinium ion, Alkyne[3+2] CycloadditionHigh regioselectivity, forms the core in a single step. researchgate.netcsic.es
Reaction with 1,3-BiselectrophilesAminopyrazole, β-Dicarbonyl compound or EnaminoneCyclocondensationBuilds the pyridazine ring onto a pre-existing pyrazole. nih.govacs.org

Structure Activity Relationship Sar Studies of Pyrazolo 1,5 B Pyridazine Derivatives

Influence of Substituent Patterns on Pharmacological and Biological Properties

The core structure of pyrazolo[1,5-b]pyridazine (B1603340), a fused ring system of pyrazole (B372694) and pyridazine (B1198779), has been a focus of research in medicinal chemistry due to its wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai The type and position of substituents on this core structure significantly impact its interaction with biological targets. ontosight.ai

For instance, in the development of treatments for Human African Trypanosomiasis, a pyrazolo[1,5-b]pyridazine scaffold was identified as a promising starting point. nih.gov Modifications to this scaffold revealed that substituents at the R3 position, which is exposed to the solvent, have a considerable effect on the compound's potency. nih.gov

The versatility of the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, an isomer of pyrazolo[1,5-b]pyridazine, further illustrates the importance of substituent patterns. The introduction of various functional groups through methods like palladium-catalyzed cross-coupling and click chemistry has allowed for the creation of a diverse library of compounds with enhanced biological activity. nih.gov SAR studies on these derivatives have highlighted how different substituent patterns affect their pharmacological properties. nih.gov

In the context of kinase inhibition, a key strategy in anticancer drug development, the pyrazolo[1,5-b]pyridazine core has shown significant potential. ontosight.ai The nature and placement of substituents can be fine-tuned to achieve desired levels of potency and selectivity against specific kinases.

Positional Effects of Functional Group Modifications on Biological Activity

The biological activity of pyrazolo[1,5-b]pyridazine derivatives is highly dependent on where functional groups are attached to the fused ring system. Key positions for modification include 2, 3, 5, 6, and 7.

For pyrazolo[1,5-a]pyrimidine derivatives, another isomeric scaffold, the reactivity of the chlorine atom at position 7 allows for selective nucleophilic substitution, a key step in synthesizing a variety of compounds. mdpi.com The hydroxyl groups on the pyrimidine (B1678525) ring can also be chlorinated and subsequently substituted to create diverse derivatives. nih.gov

The functionalization of position 7 in pyrazolo[1,5-a]pyrazines has also been explored, demonstrating that this position is the most acidic and therefore susceptible to formylation, leading to the creation of new aldehydes. researchgate.net This highlights the distinct reactivity of each position on the fused ring system and its potential for creating novel compounds with specific biological activities.

Strategies for Optimization of Inhibitory Potency and Selectivity

Optimizing the inhibitory potency and selectivity of pyrazolo[1,5-b]pyridazine and its isomeric derivatives is a primary goal in drug discovery. This is often achieved through a combination of scaffold hopping, fragment-based drug design, and systematic modification of substituents.

One successful strategy involved leveraging data from known human kinase inhibitors to improve the selectivity of a pyrazolo[1,5-b]pyridazine series for T. b. brucei over human enzymes like GSK-3β, CDK-2, and CDK-4. nih.gov By making strategic substitutions, researchers were able to enhance the desired therapeutic effect while minimizing off-target activity.

In the development of dipeptidyl peptidase-4 (DPP-4) inhibitors, scaffold hopping and fragment-based design were used to create highly potent and selective pyrazolo[1,5-a]pyrimidine derivatives with reduced cytotoxicity. nih.govxjtlu.edu.cn This approach led to the discovery of a compound with a 25 to 40-fold increase in inhibitory activity and remarkable selectivity over related enzymes. nih.gov Docking studies confirmed that the pyrazolo[1,5-a]pyrimidine core interacts with a key pocket in the enzyme, while a substituted aromatic ring interacts with a sub-pocket, explaining the observed potency and selectivity. nih.govxjtlu.edu.cn

Specific Role of the Bromine Atom in Modulating SAR

The inclusion of a bromine atom at specific positions on the pyrazolo[1,5-b]pyridazine scaffold can significantly influence its structure-activity relationship. Halogen atoms, like bromine, can alter a compound's lipophilicity, metabolic stability, and ability to form halogen bonds, thereby affecting its biological activity.

For example, in the compound N-[3-bromo-5-(trifluoromethyl)phenyl]-4-{pyrazolo[1,5-a]pyridazin-3-yl}pyrimidin-2-amine, the bromine atom, along with the trifluoromethyl group, contributes to the compound's lipophilicity and potential bioactivity. ontosight.ai While pyrazolo[1,5-b]pyridazine derivatives have been investigated for various therapeutic properties, the specific contributions of the bromine atom in this particular compound require further study. ontosight.ai

The pyrazole nucleus, a component of the pyrazolo[1,5-b]pyridazine system, has been modified in numerous ways to create derivatives with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. researchgate.net The strategic placement of substituents is key to developing potent therapeutic agents. researchgate.net

Comparative SAR Studies Across Isomeric Pyrazolopyridazine Scaffolds

Comparing the structure-activity relationships of different isomeric scaffolds, such as pyrazolo[1,5-a]pyridine (B1195680) and pyrazolo[1,5-b]pyridazine, provides valuable insights for drug design. These isomers have the same molecular formula but differ in the arrangement of their nitrogen atoms, which can lead to distinct biological profiles.

In a study aimed at developing treatments for Human African Trypanosomiasis, replacing the pyrazolo[1,5-b]pyridazine head with a pyrazolo[1,5-a]pyridine head resulted in a decrease in potency for all four analogs tested. nih.gov This suggests that the arrangement of nitrogen atoms in the pyrazolo[1,5-b]pyridazine scaffold is more favorable for this particular biological target. The decrease in potency ranged from 2-fold to 15-fold, demonstrating a significant difference between the two isomeric cores. nih.gov

The pyrazolo[1,5-a]pyrimidine scaffold has also been extensively studied and has led to the development of several marketed drugs. mdpi.com This isomer has proven to be a versatile framework for developing inhibitors of various kinases, including Tropomyosin Receptor Kinase (Trk). mdpi.com The ability to make structural modifications around the pyrazolo[1,5-a]pyrimidine nucleus has resulted in compounds with high potency and selectivity. mdpi.com

These comparative studies underscore the importance of the core scaffold in determining biological activity and highlight how subtle changes in the arrangement of atoms can have a profound impact on a compound's therapeutic potential.

Mechanistic Insights into the Biological Action of Pyrazolo 1,5 B Pyridazine Derivatives

Molecular Mechanisms of Enzyme and Receptor Interaction

The biological activity of pyrazolo[1,5-b]pyridazine (B1603340) derivatives is fundamentally linked to their ability to bind to and modulate the activity of specific enzymes or receptors. ontosight.ai A predominant mechanism of action for this class of compounds is the inhibition of protein kinases. ontosight.ai Kinases play a crucial role in cell signaling by catalyzing the transfer of a phosphate (B84403) group from ATP to a substrate protein. The pyrazolopyridine core structure is particularly adept at acting as a "hinge-binder." nih.gov

This interaction typically involves the formation of one or more hydrogen bonds between the nitrogen atoms of the pyrazole (B372694) ring system and the amino acid backbone of the kinase's "hinge region," which connects the N- and C-lobes of the enzyme. nih.gov This mode of binding mimics the interaction of the adenine (B156593) ring of ATP, effectively blocking the ATP-binding pocket. nih.gov

Derivatives of the closely related pyrazolo[1,5-a]pyridine (B1195680) and pyrazolo[3,4-b]pyridine scaffolds have been shown to inhibit a variety of kinases, including:

Cyclin-Dependent Kinases (CDKs): A novel series of pyrazolo[1,5-b]pyridazines were identified as potent inhibitors of CDK4. researchgate.net

C-terminal Src Kinase (CSK): Pyrazolo[1,5-a]pyridine derivatives have been developed as inhibitors of CSK, a negative regulator of T-cell activation. nih.gov

Tropomyosin Receptor Kinases (TRKs): The pyrazolo[3,4-b]pyridine scaffold has been utilized to design inhibitors of TRK-A, which is implicated in the proliferation and differentiation of cells. rsc.org

Protein Kinase CK2: Structure-guided design has led to potent pyrazolo[1,5-a] ontosight.ainih.govmdpi.comtriazine inhibitors of this kinase. nih.gov

The specificity of these interactions is governed by the various substituents attached to the core pyrazolopyridazine ring, which can form additional bonds and occupy adjacent hydrophobic pockets within the enzyme's active site. researchgate.netrsc.org

Characterization of ATP-Competitive and Allosteric Inhibition Modes

The primary mode of inhibition for pyrazolo[1,5-b]pyridazine derivatives and their analogs is ATP-competitive inhibition. nih.govmdpi.com By occupying the ATP-binding site, these compounds directly prevent the natural substrate, ATP, from binding. This action blocks the phosphotransfer reaction, thereby halting the downstream signaling cascade that the kinase controls.

The design of these inhibitors often focuses on achieving selectivity for a specific kinase or kinase family to minimize off-target effects. For instance, researchers developing pyrazolo[1,5-b]pyridazine inhibitors of CDK4 also screened them against other kinases like VEGFR-2 and GSK3β to ensure selectivity. researchgate.net Similarly, in the development of CSK inhibitors, high selectivity over the closely related LCK was a critical goal, as the two kinases have highly similar ATP-binding pockets. nih.gov

While ATP-competitive inhibition is the most documented mechanism for this scaffold, the broader class of pyrazolo[1,5-a]pyrimidines has also been explored for allosteric inhibition, which involves binding to a site distinct from the ATP pocket to modulate enzyme activity. nih.gov However, for the pyrazolo[1,5-b]pyridazine core and its direct analogs, the literature predominantly supports an ATP-competitive binding mode. researchgate.netmdpi.com

Structural-Based Analysis of Binding Modes with Biological Targets

Structural biology techniques, including X-ray crystallography and molecular docking, have been instrumental in elucidating the binding modes of pyrazolopyridine derivatives. These studies confirm that the pyrazole portion of the scaffold is well-suited to act as a hydrogen bond center. rsc.org

A common interaction pattern involves the pyrazole ring forming bidentate hydrogen bonds with the kinase hinge region. nih.gov The pyridine (B92270) or pyridazine (B1198779) portion of the molecule often engages in π-π stacking interactions with aromatic residues, such as phenylalanine, in the active site. rsc.org

Modifications to the core structure are used to enhance potency and selectivity:

Hinge-Binding Amine Modification: Altering the amine group that interacts with the hinge can significantly impact potency. researchgate.net

Substituents at C2 and C6: Adding groups at these positions on the pyrazolopyridazine core allows the inhibitor to access and interact with different regions of the ATP-binding site, influencing both potency and selectivity against various kinases. researchgate.net

Scaffold Hopping and Conformational Restriction: In the design of TRKA inhibitors, a scaffold hopping strategy from known inhibitors led to the pyrazolo[3,4-b]pyridine core. rsc.org Further modifications, such as conformational restriction by removing a flexible NH group, led to compounds with significantly improved potency. rsc.org For example, compound C03, with a 3-hydroxypiperidinyl group, showed a notable increase in activity. rsc.org

Docking studies of pyrazolo[1,5-b]pyridazines into the GSK-3β crystal structure have predicted a binding mode consistent with these principles. researchgate.net Likewise, analysis of a pyrazolo[1,5-a]pyridine inhibitor bound to CSK revealed that a methyl group on an attached phenyl ring points into a small pocket, explaining the observed structure-activity relationship where its removal decreased potency. nih.gov

Table 1: Examples of Key Interactions and Design Strategies

Derivative Class Target Kinase Key Interaction / Design Strategy Finding Reference
Pyrazolo[1,5-b]pyridazines CDK4, GSK3β Modification of C2- and C6-substitutions; Docking into GSK-3β crystal structure. Provided potent and selective inhibitors of CDK4. Docking predicted a hinge-binding mode. researchgate.net
Pyrazolo[1,5-a]pyridines CSK Analysis of co-crystal structure. A C3' methyl group on a phenyl substituent points into a small pocket, contributing to potency. nih.gov
Pyrazolo[3,4-b]pyridines TRKA Scaffold hopping and conformational restriction. Replacing a flexible linker with a more rigid structure (e.g., compound C03) improved potency significantly. rsc.org
Pyrazolo[1,5-a] ontosight.ainih.govmdpi.comtriazines CK2 Structure-guided design based on core scaffold. Led to the development of picomolar inhibitors with cellular activity. nih.gov

Assessment of Cellular Efficacy and Functional Biological Responses

The ultimate validation of a mechanistic hypothesis is the demonstration of efficacy in a cellular context. Pyrazolo[1,5-b]pyridazine derivatives and their analogs have shown significant activity in various cellular assays, leading to functional biological responses such as the inhibition of cancer cell proliferation.

Microwave-assisted synthesis has produced novel pyrazolo[1,5-a]pyrimidines that were screened for anti-cancer activity against A2780 ovarian and MCF7 breast cancer cell lines. byu.edu Several derivatives exhibited potent activity, with the most active compounds showing half-maximal effective concentrations (EC50) in the sub-micromolar range, proving to be 2-3 times more potent than the known inhibitor Dorsomorphin. byu.edu

In another study, pyrazolo[3,4-b]pyridine derivative C03 was identified as a potent TRKA inhibitor with an IC50 value of 56 nM. rsc.org This biochemical potency translated to cellular efficacy, as C03 inhibited the proliferation of the KM-12 human colon cancer cell line with an IC50 value of 0.304 μM. rsc.org The compound also showed good selectivity, with less effect on the MCF-7 and HUVEC cell lines. rsc.org

Furthermore, the biological response can be measured by assessing the modulation of the target's downstream pathway. For example, the pyrazolo[1,5-a]pyridine CSK inhibitor compound 13 , when administered orally to mice, caused an 88% decrease in the phosphorylation of LCK at its inhibitory site (Y505) in the spleen, demonstrating a clear functional response in vivo. nih.gov

Table 2: Cellular Activity of Representative Pyrazolopyridine Derivatives

Compound/Derivative Scaffold Target(s) Cell Line Activity (IC50/EC50) Reference
3-(2-fluorophenyl)-6-[4-(2-(4-methylpiperzin-1-yl)ethoxy]phenyl analogue Pyrazolo[1,5-a]pyrimidine (B1248293) Not specified A2780 Ovarian 0.52 µM byu.edu
3-(4-(trifluoromethyl)phenyl)-6-[4-(2-(piperidin-1-yl)ethoxy]phenyl analogue Pyrazolo[1,5-a]pyrimidine Not specified MCF7 Breast 0.84 µM byu.edu
Compound C03 Pyrazolo[3,4-b]pyridine TRKA KM-12 Colon 0.304 µM rsc.org
Benzimidazole-pyrazolo[1,5-a]pyrimidine 20 Pyrazolo[1,5-a]pyrimidine Not specified MCF7 Breast 3.2 µM nih.gov
Benzimidazole-pyrazolo[1,5-a]pyrimidine 20 Pyrazolo[1,5-a]pyrimidine Not specified A549 Lung 4.2 µM nih.gov

Computational and Theoretical Studies on Pyrazolo 1,5 B Pyridazine Derivatives

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational techniques used to predict the interaction between a small molecule (ligand) and a macromolecular target, typically a protein. These studies are crucial in drug discovery for identifying potential therapeutic targets and for the rational design of more potent and selective inhibitors.

Prediction and Validation of Binding Modes with Target Proteins

Molecular docking simulations are employed to predict the preferred orientation of a ligand when bound to a target protein, forming a stable complex. For the pyrazolo[1,5-b]pyridazine (B1603340) scaffold, studies have explored its binding modes with various protein kinases, which are important targets in cancer and other diseases.

One such study focused on the binding of the parent pyrazolo[1,5-b]pyridazine scaffold within the active site of Glycogen Synthase Kinase 3β (GSK-3β), a key enzyme in several signaling pathways. The predicted binding mode showed that the pyrazolo[1,5-b]pyridazine core can form crucial hydrogen bond interactions with the hinge region of the kinase, a common binding pattern for kinase inhibitors. While specific docking studies for 3-Bromopyrazolo[1,5-b]pyridazine are not extensively reported, the presence of the bromine atom at the 3-position would likely influence its binding orientation and interactions due to steric and electronic effects. The bromine atom could potentially form halogen bonds or other non-covalent interactions with the protein, which could enhance binding affinity and selectivity.

Scaffold Target Protein Key Interacting Residues (Predicted) Interaction Type
Pyrazolo[1,5-b]pyridazineGSK-3βHinge region amino acidsHydrogen Bonding

This table illustrates the predicted binding mode for the parent scaffold. Specific interactions for the 3-bromo derivative would require dedicated computational studies.

Analysis of Ligand-Protein Interaction Energetics

Beyond predicting the binding pose, molecular docking can estimate the binding affinity between a ligand and a protein, often expressed as a docking score or binding energy. These values provide a quantitative measure of the strength of the interaction. For pyrazolo[1,5-b]pyridazine derivatives, substitutions at various positions on the scaffold have been shown to significantly impact their potency against different kinases. nih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT))

Quantum chemical calculations provide a fundamental understanding of the electronic properties of molecules, which are key determinants of their reactivity and spectroscopic behavior.

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps, Charge Transfer Characteristics, Dipole Moments)

Density Functional Theory (DFT) is a widely used quantum chemical method to investigate the electronic structure of molecules. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity.

Compound Method HOMO (eV) LUMO (eV) Energy Gap (eV)
Pyridazine (B1198779)DFTNot SpecifiedNot Specified~2.27 (for a derivative) researchgate.net

This table presents illustrative data for a related pyridazine derivative to demonstrate the type of information obtained from DFT calculations. researchgate.net Data for this compound would require specific calculations.

Prediction of Spectroscopic Properties for Optical Applications

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to predict the electronic absorption spectra of molecules. This is particularly valuable for understanding the optical properties of compounds and their potential applications in materials science, such as in organic light-emitting diodes (OLEDs) or as fluorescent probes. The method calculates the energies of electronic transitions, which correspond to the absorption maxima (λmax) in the UV-visible spectrum. The predicted spectra can then be compared with experimental data to validate the computational model and to interpret the nature of the electronic transitions. For this compound, TD-DFT calculations could predict its absorption spectrum and provide insights into how the bromo-substituent influences its photophysical properties.

Molecular Dynamics Simulations and Binding Free Energy Calculations (e.g., MM-PBSA)

Molecular dynamics (MD) simulations provide a dynamic picture of the ligand-protein complex, allowing for the assessment of its stability and the conformational changes that may occur over time. These simulations are often used to refine the results of molecular docking.

Following an MD simulation, methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) can be used to calculate the binding free energy of the ligand-protein complex. This provides a more accurate estimation of the binding affinity than docking scores alone, as it takes into account the dynamic nature of the system and the effects of the solvent. Studies on related pyrazolo[3,4-d]pyrimidine derivatives have utilized MD simulations to verify the stability of the ligand in the active site of the target protein and to understand the key residues involved in the interaction. rsc.org A similar approach for this compound would provide valuable information on the stability of its complex with target proteins and a more rigorous prediction of its binding affinity.

Advanced Spectroscopic and Structural Elucidation Techniques for Pyrazolo 1,5 B Pyridazine Derivatives

Single-Crystal X-ray Crystallography for Absolute Structure Determination and Conformation Analysis

Single-crystal X-ray crystallography stands as the gold standard for determining the absolute three-dimensional structure of a crystalline solid. This powerful technique provides precise information on bond lengths, bond angles, and intermolecular interactions, offering unequivocal proof of a molecule's constitution and conformation in the solid state.

While a specific crystal structure for 3-Bromopyrazolo[1,5-b]pyridazine (C₆H₄BrN₃) is not publicly documented, analysis of related heterocyclic systems demonstrates the utility of this method. For instance, the crystal structure of a substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative was determined, revealing detailed conformational information. mdpi.com In that study, the compound was found to crystallize in the triclinic crystal system with a P-1 space group. mdpi.com Such analyses provide invaluable data, including the exact arrangement of atoms, the planarity of ring systems, and the nature of non-covalent interactions like π–π stacking, which influence the material's bulk properties. mdpi.com

For a compound like this compound, a successful X-ray crystallographic analysis would confirm the fusion of the pyrazole (B372694) and pyridazine (B1198779) rings and pinpoint the exact location of the bromine atom at the C3 position of the pyrazolo moiety.

Table 1: Illustrative Crystal Data for a Related Fused Pyridazine Derivative

Parameter Value
Crystal System Triclinic
Space Group P-1
a (Å) 5.9308(2)
b (Å) 10.9695(3)
c (Å) 14.7966(4)
α (°) 100.5010(10)
β (°) 98.6180(10)
γ (°) 103.8180(10)

Data is for a substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative to illustrate the type of information obtained from X-ray crystallography. mdpi.com

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments (e.g., 1D and 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating molecular structure in solution. A combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments allows for the complete assignment of all proton and carbon signals and establishes the connectivity of the molecular framework.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the four protons on the bicyclic ring system. The chemical shifts (δ) and coupling constants (J) of these protons would provide critical information about their electronic environment and spatial relationships. For example, studies on related pyrazolo[1,5-a]pyrimidine (B1248293) systems show that protons on the pyrazole ring have characteristic shifts that are influenced by the substituents. nih.gov

Two-dimensional NMR techniques are essential for unambiguous assignments. A ¹H-¹H COSY (Correlation Spectroscopy) experiment would reveal which protons are spin-coupled to each other, confirming the positions of adjacent protons. An HSQC (Heteronuclear Single Quantum Coherence) experiment correlates each proton signal with its directly attached carbon atom. Finally, an HMBC (Heteronuclear Multiple Bond Correlation) experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for identifying quaternary carbons and piecing together the entire molecular skeleton.

Table 2: Predicted ¹H and ¹³C NMR Spectral Characteristics for this compound

Atom Technique Expected Chemical Shift (δ, ppm) Key Correlations (2D NMR)
H2 ¹H NMR ~8.0-8.5 COSY with none; HMBC to C3, C3a, C7
H4 ¹H NMR ~7.5-8.0 COSY with H5; HMBC to C5a, C6
H5 ¹H NMR ~7.0-7.5 COSY with H4, H6; HMBC to C4, C6, C7
H6 ¹H NMR ~8.5-9.0 COSY with H5; HMBC to C4, C5, C7
C3 ¹³C NMR ~95-105 (due to Br) HMBC from H2
C2, C4, C5, C6, C7, C5a, C3a ¹³C NMR ~110-155 HSQC to attached protons; HMBC from various protons

Note: These are estimated values based on general principles and data from related heterocyclic systems. Actual experimental values may vary.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a vital technique for confirming the elemental composition of a molecule. It measures the mass-to-charge ratio (m/z) of an ion with extremely high precision (typically to four or more decimal places), allowing for the calculation of a unique elemental formula.

For this compound, the molecular formula is C₆H₄BrN₃. biosynth.com HRMS would be used to verify this composition by comparing the experimental exact mass with the calculated theoretical mass. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, present in a nearly 1:1 ratio, leading to two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity.

In addition to molecular weight determination, mass spectrometry provides structural information through the analysis of fragmentation patterns. Upon ionization, the molecule breaks apart into smaller, characteristic fragment ions. The fragmentation of related pyrazolo-fused heterocycles often involves the loss of small, stable molecules like HCN or the elimination of the halogen substituent. researchgate.net Analyzing these fragmentation pathways can help confirm the proposed structure.

Table 3: High-Resolution Mass Spectrometry Data for this compound

Parameter Value
Molecular Formula C₆H₄BrN₃
Calculated Exact Mass ([M]⁺ for C₆H₄⁷⁹BrN₃) 196.9616
Calculated Exact Mass ([M+2]⁺ for C₆H₄⁸¹BrN₃) 198.9595

Fourier-Transform Infrared (FT-IR) Spectroscopy for Identification of Key Functional Groups

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups and bond types within a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The FT-IR spectrum of this compound would be characterized by several key absorption bands. While specific data for this compound is not available, the spectrum of the parent pyridazine ring shows characteristic vibrations. core.ac.uk For the brominated derivative, one would expect to see:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

C=C and C=N ring stretching: A series of sharp bands in the 1600-1400 cm⁻¹ region, characteristic of the aromatic heterocyclic core.

C-H in-plane and out-of-plane bending: Found in the 1300-1000 cm⁻¹ and 900-650 cm⁻¹ regions, respectively. The pattern of these bands can sometimes give clues about the substitution pattern on the ring.

C-Br stretching: A strong absorption typically found in the lower frequency region of the spectrum, usually between 600 and 500 cm⁻¹.

The absence of broad bands in the 3500-3200 cm⁻¹ region would confirm the absence of N-H or O-H functional groups, consistent with the proposed structure.

Advanced Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., GC-MS, HPLC-MS)

Chromatographic techniques are indispensable for separating components of a mixture, making them essential for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction. When coupled with mass spectrometry (GC-MS or HPLC-MS), these methods provide both separation and identification capabilities.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. A sample of this compound would be vaporized and passed through a capillary column, where it would separate from any impurities or starting materials based on its boiling point and interactions with the column's stationary phase. The separated components then enter the mass spectrometer for identification. This method is highly effective for verifying the purity of the final product and identifying volatile byproducts. mdpi.com

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): HPLC is a more versatile technique that is suitable for a wider range of compounds, including those that are not volatile or are thermally sensitive. The sample is dissolved in a solvent and pumped through a column packed with a solid stationary phase. Separation occurs based on the analyte's polarity and affinity for the stationary versus the mobile phase. By monitoring the column eluent with a UV detector and a mass spectrometer, one can determine the retention time and confirm the identity of the main product peak, as well as quantify its purity relative to any non-volatile impurities.

Both techniques are crucial throughout the synthesis process, from monitoring the disappearance of starting materials to confirming the purity of the isolated this compound.

Challenges and Future Directions in Pyrazolo 1,5 B Pyridazine Research

Strategies for Overcoming Drug Resistance Mechanisms in Therapeutic Applications

The emergence of drug resistance is a major obstacle in cancer chemotherapy and other therapeutic areas. researchgate.netmdpi.com For pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, which share a similar core structure with pyrazolo[1,5-b]pyridazines, resistance can arise from mutations in the target kinase, limiting the long-term efficacy of these inhibitors. mdpi.com

Strategies to combat resistance include:

Development of Second-Generation Inhibitors: Designing new analogs that can effectively inhibit both the wild-type and mutated forms of the target kinase is a key strategy. For instance, the development of second-generation Trk inhibitors like Repotrectinib and Selitrectinib was driven by the need to overcome resistance to first-generation drugs. mdpi.com

Targeting Efflux Pumps: Multidrug resistance (MDR) is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), which actively pump drugs out of cancer cells. researchgate.netmdpi.com Novel pyrazolo[1,5-a]pyrimidine derivatives have been explored as potent reversal agents that can inhibit the function of ABCB1, thereby increasing the intracellular concentration of co-administered chemotherapeutic drugs. nih.gov

Combination Therapies: Combining pyrazolo[1,5-b]pyridazine-based inhibitors with other therapeutic agents that have different mechanisms of action can be a powerful approach to prevent or delay the onset of resistance.

A recent study highlighted a pyrazolo[1,5-a]pyrimidine derivative, compound 16q , which significantly increased the sensitivity of multidrug-resistant cancer cells to paclitaxel. nih.gov This compound was found to inhibit the function of ABCB1, leading to increased intracellular accumulation of paclitaxel and restoring its ability to induce cell cycle arrest and apoptosis. nih.gov

Mitigation of Off-Target Effects and Optimization of Toxicity Profiles

While pyrazolo[1,5-b]pyridazine (B1603340) derivatives can be potent inhibitors of their intended targets, off-target effects can lead to toxicity and limit their therapeutic window. nih.gov

Key strategies for mitigating these effects include:

Improving Selectivity: Medicinal chemistry efforts are focused on designing compounds with high selectivity for the target kinase over other kinases in the human kinome. This can be achieved by exploiting subtle differences in the ATP-binding pockets of different kinases. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the pyrazolo[1,5-b]pyridazine scaffold and analysis of the resulting changes in activity and selectivity provide valuable insights for designing more specific inhibitors. nih.gov For example, modifications at the C(2)- and C(6)-positions of the pyrazolopyridazine core have been shown to influence selectivity against VEGFR-2 and GSK3β. nih.gov

Physicochemical Property Optimization: Properties such as solubility and metabolic stability can influence a drug's toxicity profile. Optimizing these properties can lead to a better therapeutic index. nih.gov

One study on repurposed pyrazolo[1,5-b]pyridazines for treating Human African Trypanosomiasis leveraged existing data on human kinase inhibition to improve selectivity for the parasite's enzymes over human enzymes. nih.gov

Enhancing Drug Selectivity, Potency, and Bioavailability

Achieving a balance of high potency, selectivity, and good bioavailability is a central challenge in drug discovery.

Selectivity and Potency Enhancement:

Scaffold Hopping: Exploring different heterocyclic scaffolds that can mimic the hinge-binding interactions of the pyrazolo[1,5-b]pyridazine core can lead to the discovery of novel inhibitors with improved selectivity profiles. nih.gov

Structural Modifications: Introducing specific functional groups can enhance interactions with the target protein, thereby increasing potency. For example, the addition of a morpholine group at a specific position in pyrazolo[1,5-a]pyrimidine derivatives was found to improve selectivity by reducing off-target effects. mdpi.com

Bioavailability Improvement:

Modulating Physicochemical Properties: High lipophilicity, often associated with potent kinase inhibitors, can lead to poor solubility and rapid metabolism, resulting in low oral bioavailability. acs.org Strategies to address this include introducing polar groups or replacing lipophilic aromatic rings with heterocycles to improve water solubility. acs.org

Formulation Strategies: The use of nano-formulations, such as solid lipid nanoparticles (SLNs) and lipid-polymer hybrid nanoparticles (LPHNPs), can improve the bioavailability of poorly soluble compounds. mdpi.com

In a study aimed at improving the oral bioavailability of pyrazolo-pyridone inhibitors, researchers successfully increased plasma exposure by introducing polar ionizable groups to decrease lipophilicity and improve aqueous solubility. acs.org

Development of Novel and Efficient Synthetic Pathways and Methodologies

The efficient synthesis of pyrazolo[1,5-b]pyridazine derivatives is crucial for enabling extensive medicinal chemistry exploration and, ultimately, for large-scale production.

Current synthetic strategies often involve multi-step sequences. google.comnih.gov Future research will focus on:

Developing More Convergent Synthetic Routes: These routes would allow for the rapid assembly of the core structure and the introduction of diversity at late stages of the synthesis.

Utilizing Modern Synthetic Methodologies: Techniques such as palladium-catalyzed cross-coupling reactions, C-H activation, and flow chemistry can offer more efficient and environmentally friendly ways to synthesize these compounds. nih.govacs.org

One-Pot Reactions: Combining multiple reaction steps into a single pot can significantly improve efficiency by reducing the need for purification of intermediates. researchgate.net

For the related pyrazolo[1,5-a]pyrimidine scaffold, efficient synthetic methods like the condensation of 5-aminopyrazoles with β-dicarbonyl compounds have been developed. nih.gov Similar efforts are needed to streamline the synthesis of pyrazolo[1,5-b]pyridazines.

Exploration of Diverse Biological Targets Beyond Established Kinase Inhibition

While much of the research on pyrazolo[1,5-b]pyridazines has focused on kinase inhibition, this versatile scaffold has the potential to interact with a broader range of biological targets.

Future directions include:

Targeting Other Enzyme Families: The pyrazolo[1,5-b]pyridazine core could be adapted to inhibit other enzymes, such as phosphodiesterases or proteases.

Modulating Protein-Protein Interactions: These compounds could be designed to disrupt or stabilize protein-protein interactions that are critical for disease processes.

Allosteric Modulation: Instead of directly competing with the natural substrate at the active site, allosteric modulators bind to a different site on the target protein, offering a potential for greater selectivity. Imidazo[1,2-b]pyridazine derivatives have been identified as allosteric inhibitors of TYK2 signaling. rsc.org Similarly, derivatives of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine have been discovered as core protein allosteric modulators for the inhibition of Hepatitis B Virus. nih.gov

Muscarinic M1 Receptor Positive Allosteric Modulators: Pyrrolo-pyridazine derivatives have been described as positive allosteric modulators of the muscarinic M1 receptor, a target for cognitive enhancement. nih.gov

This expansion of biological targets could open up new therapeutic avenues for pyrazolo[1,5-b]pyridazine-based compounds.

Advancements in Computational Modeling for Rational Drug Design

Computational methods are playing an increasingly important role in accelerating the drug discovery process. openmedicinalchemistryjournal.com

For pyrazolo[1,5-b]pyridazine research, these tools can be applied to:

Structure-Based Drug Design: Molecular docking simulations can predict how different analogs bind to the target protein, providing insights for designing more potent and selective inhibitors. researchgate.netsci-hub.se These simulations can help rationalize observed structure-activity relationships. researchgate.net

Virtual Screening: Large compound libraries can be computationally screened to identify potential hits with novel scaffolds.

Predicting ADMET Properties: In silico models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of compounds, helping to prioritize which molecules to synthesize and test.

Molecular docking studies have been used to understand the binding modes of pyrazolo[1,5-a]pyrimidine derivatives as dual CDK2 and TRKA inhibitors and to guide the design of new analogs. nih.gov

Integration with High-Throughput Screening and Streamlined Lead Optimization Processes

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds to identify initial hits.

Integrating HTS with other technologies can streamline the lead optimization process:

HTS for Target Identification: Screening biased libraries of known kinase inhibitors against disease models, such as Trypanosoma brucei, can identify promising starting points for new therapeutic indications. nih.gov

Automated Synthesis and Screening: Combining automated synthesis platforms with HTS can accelerate the cycle of designing, making, and testing new compounds.

Data-Driven Optimization: Utilizing machine learning and artificial intelligence to analyze HTS data and SAR can help to more effectively guide the lead optimization process.

A high-throughput screen of over 42,000 known human kinase inhibitors identified the pyrazolo[1,5-b]pyridazine scaffold as a promising starting point for the development of new treatments for Human African Trypanosomiasis. nih.gov

Applications in Materials Science and Photophysical Properties

Investigations into related heterocyclic systems suggest that the pyrazolo[1,5-b]pyridazine scaffold could serve as a valuable building block in materials science. The inherent aromatic and electron-rich nature of this fused ring system provides a foundation for the design of organic functional materials.

Potential as Fluorophores: Studies on similar pyrazolo-fused heterocycles have highlighted their fluorescent properties. These compounds can exhibit strong luminescence in both solution and the solid state, a critical characteristic for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and sensors. The emission properties of such compounds are often tunable through the introduction of various substituents on the core ring structure. The bromine atom at the 3-position of 3-Bromopyrazolo[1,5-b]pyridazine offers a reactive site for further chemical modification, potentially allowing for the synthesis of a range of derivatives with tailored photophysical properties.

Role in Organic Electronics: The structural framework of pyrazolo[1,5-b]pyridazine suggests its potential utility in organic electronics. The planar structure and the presence of multiple nitrogen atoms could facilitate intermolecular interactions and influence charge transport properties, which are crucial for applications in organic field-effect transistors (OFETs) and photovoltaic devices. However, without experimental data on this compound, its specific electronic characteristics remain speculative.

Challenges and Future Research: The primary challenge in this area is the current lack of dedicated research. Future investigations should focus on the fundamental photophysical characterization of this compound and its derivatives. This would involve measuring key parameters such as absorption and emission spectra, quantum yields, and excited-state lifetimes.

Furthermore, the synthesis of novel materials derived from this compound is a crucial next step. By utilizing the bromo-substituent for cross-coupling reactions, a variety of functional groups could be introduced to modulate the electronic and optical properties of the molecule. Such studies would be instrumental in determining the viability of this compound and its derivatives for practical applications in materials science.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-bromopyrazolo[1,5-b]pyridazine, and how are reaction conditions optimized?

  • Methodological Answer : A key approach involves nucleophilic substitution using 6-chlorotetrazolo[1,5-b]pyridazine as a precursor. For example, bromination can be achieved by refluxing with bromine sources (e.g., HBr or NaBr) in acetonitrile with a base like K₂CO₃. Reaction time (4–6 hours) and temperature (80–100°C) are critical for yield optimization . Alternative routes include decarboxylative bromination of pyridazine derivatives under acidic conditions, requiring precise stoichiometric control to avoid over-bromination .

Q. How is structural characterization of 3-bromopyrazolo[1,5-b]pyridazine performed?

  • Methodological Answer : X-ray crystallography (CCDC 1913779) confirms regioselectivity and bond angles, while NMR (¹H/¹³C) identifies proton environments (e.g., aromatic protons at δ 7.8–8.2 ppm). IR spectroscopy verifies C-Br stretches (~550–600 cm⁻¹). Elemental analysis (C, H, N) ensures purity, with deviations >0.3% indicating impurities .

Q. What are typical functionalization reactions for 3-bromopyrazolo[1,5-b]pyridazine?

  • Methodological Answer : The bromine atom enables Suzuki-Miyaura cross-coupling with aryl boronic acids (Pd catalysis) or nucleophilic substitution with amines/phenols. For example, reaction with p-nitrophenol/K₂CO₃ yields 6-(4-nitrophenoxy)tetrazolo[1,5-b]pyridazine (m.p. 207°C) . Solvent choice (e.g., DMF vs. acetonitrile) impacts reaction kinetics and byproduct formation .

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of cross-coupling reactions with 3-bromopyrazolo[1,5-b]pyridazine?

  • Methodological Answer : Computational studies (DFT) reveal that electron-withdrawing substituents on the pyridazine ring direct coupling to the C3 position due to enhanced electrophilicity. Steric hindrance from fused tetrazolo rings favors reactions at less crowded sites. Experimental validation using X-ray data (e.g., CCDC 1913779) confirms predicted regioselectivity .

Q. What strategies resolve contradictions in reported bioactivity data for pyrazolo[1,5-b]pyridazine derivatives?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., DYRK1A inhibition) arise from assay conditions (e.g., ATP concentration, pH). Normalize data using internal controls (e.g., staurosporine) and validate via orthogonal assays (e.g., SPR binding kinetics). For example, pyrazolo[1,5-b]pyridazine inhibitors show ligand efficiencies >0.45 when tested at 1 mM ATP .

Q. How can computational modeling guide the design of 3-bromopyrazolo[1,5-b]pyridazine-based kinase inhibitors?

  • Methodological Answer : Molecular docking (AutoDock Vina) into DYRK1A’s ATP-binding pocket (PDB: 5ZTN) identifies key interactions: (1) Br forms halogen bonds with Leu241, and (2) pyridazine N atoms hydrogen-bond to Lys187. MD simulations (100 ns) assess stability, with RMSD <2.0 Å indicating viable binding modes .

Q. What synthetic challenges arise in scaling up 3-bromopyrazolo[1,5-b]pyridazine derivatives for preclinical studies?

  • Methodological Answer : Batch variability in bromination (e.g., 70–85% yield) is mitigated by inline FTIR monitoring of Br₂ consumption. Purification via flash chromatography (hexane:EtOAc 7:3) removes dimeric byproducts. For hygroscopic intermediates, lyophilization prevents hydrolysis during storage .

Key Research Recommendations

  • Prioritize crystallographic validation (e.g., CCDC 1913779) to resolve regiochemical ambiguities .
  • Use Horner–Emmons reagents for efficient phosphonate functionalization .
  • Screen derivatives in kinase panels to assess off-target effects (e.g., GSK-3β, JAK2) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.